4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a pyridin-2-ylmethyl group and a sulfonylmethyl group linked to a 4-methylpiperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with sulfonyl chloride to form the sulfonylmethyl intermediate. This intermediate is then reacted with a benzamide derivative that has been pre-functionalized with a pyridin-2-ylmethyl group. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
Compared to similar compounds, 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N4O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H24N4O3S/c1-22-10-12-23(13-11-22)27(25,26)15-16-5-7-17(8-6-16)19(24)21-14-18-4-2-3-9-20-18/h2-9H,10-15H2,1H3,(H,21,24) |
InChI Key |
WDJCKIYDNJFCOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.